

Carcinine dihydrochloride solubility in different solvents

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Compound of Interest

Compound Name: *Carcinine dihydrochloride*

Cat. No.: *B550831*

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Carcinine Dihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving **Carcinine Dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Carcinine Dihydrochloride** in common laboratory solvents?

A1: The solubility of **Carcinine Dihydrochloride** can vary depending on the solvent and temperature. Below is a summary of available data.

Data Presentation: Solubility of **Carcinine Dihydrochloride**

Solvent	Solubility (mg/mL)	Temperature	Notes
Water	> 15 ^[1]	Not Specified	A clear solution can be obtained at 15 mg/mL. Another source indicates solubility is ≥ 15 mg/mL at 25°C.
Dimethyl Sulfoxide (DMSO)	> 20	Not Specified	---
Ethanol	Data not readily available	---	It is recommended to perform a solubility test to determine the exact solubility in your specific experimental conditions.
Methanol	Data not readily available	---	It is recommended to perform a solubility test to determine the exact solubility in your specific experimental conditions.

Q2: I am having trouble dissolving **Carcinine Dihydrochloride**. What can I do?

A2: If you are experiencing issues with dissolving **Carcinine Dihydrochloride**, consider the following troubleshooting steps:

- Increase the temperature: Gently warming the solution may aid in dissolution. However, be mindful of the compound's stability at higher temperatures.
- Sonication: Using a sonicator can help to break down particles and enhance solubility.
- Vortexing: Vigorous mixing by vortexing can also improve dissolution.

- Co-solvents: For aqueous solutions, starting with a small amount of an organic solvent like DMSO and then diluting with the aqueous buffer can be effective.

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution of **Carcinine Dihydrochloride** into an aqueous buffer.

- Possible Cause: The concentration of **Carcinine Dihydrochloride** exceeds its solubility limit in the final aqueous buffer.
- Solution:
 - Decrease the final concentration of **Carcinine Dihydrochloride** in the aqueous buffer.
 - Increase the percentage of DMSO in the final solution. However, be aware that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% for most cell-based assays.
 - Prepare the final solution by slowly adding the DMSO stock to the stirred aqueous buffer to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol: Determination of **Carcinine Dihydrochloride** Solubility using the Shake-Flask Method

This protocol outlines a general procedure for determining the equilibrium solubility of **Carcinine Dihydrochloride** in a specific solvent.

Materials:

- **Carcinine Dihydrochloride** powder
- Solvent of interest (e.g., Water, Ethanol, DMSO)
- Vials with screw caps

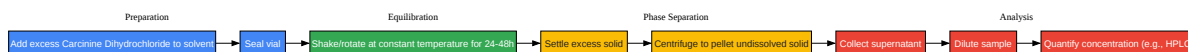
- Orbital shaker or rotator
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **Carcinine Dihydrochloride** to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
 - Seal the vial tightly.
- Equilibration:
 - Place the vial on an orbital shaker or rotator in a temperature-controlled environment.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
- Phase Separation:
 - After equilibration, let the vial stand to allow the excess solid to settle.
 - Centrifuge the vial at a high speed to pellet any remaining undissolved solid.
- Sample Analysis:
 - Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
 - Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.

- Quantify the concentration of **Carcinine Dihydrochloride** in the diluted sample using a validated analytical method such as HPLC.
- Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **Carcinine Dihydrochloride** in the chosen solvent at the specified temperature.

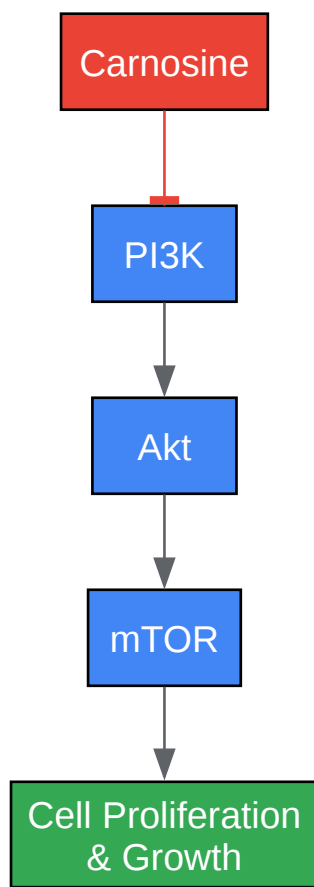
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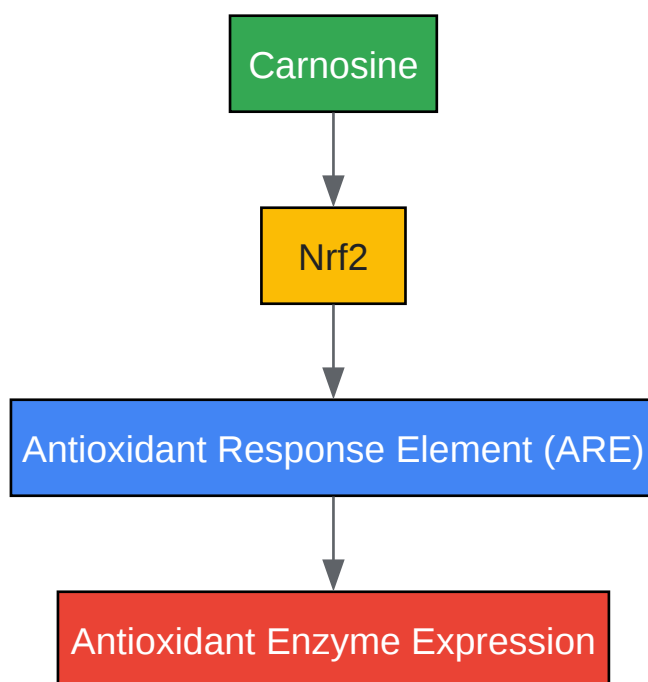
Caption: Experimental workflow for determining solubility.

Carnosine, the parent compound of **Carcinine Dihydrochloride**, is known to influence cellular signaling pathways. Below are diagrams illustrating its role in the PI3K/Akt/mTOR and Nrf2 pathways.



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Caption: Carnosine's inhibitory effect on the PI3K/Akt/mTOR pathway.



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Caption: Carnosine's activation of the Nrf2 antioxidant pathway.

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References

- 1. Carnosine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
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